molecular formula C8H7N3O B081230 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 10350-70-6

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B081230
CAS RN: 10350-70-6
M. Wt: 161.16 g/mol
InChI Key: JZIKSOZOBQKFEX-UHFFFAOYSA-N
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Description

The compound “4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine” belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

  • Pharmaceutical Industry

    • Application : 1,2,4-oxadiazole derivatives have received considerable attention because of their unique bioisosteric properties and an unusually wide spectrum of biological activities .
    • Method : The synthesis of these compounds involves various substituted heterocyclic compounds with sulfonamide moiety .
    • Results : Research indicated that 1,2,4-oxadiazol-5-yl-benzene sulfonamides demonstrated extremely high biological activity and selectivity .
  • Agriculture

    • Application : 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
    • Method : Novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .
    • Results : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKSOZOBQKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378009
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

CAS RN

10350-70-6
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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